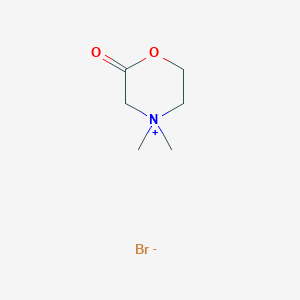![molecular formula C11H8N2O4 B14327611 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 104160-47-6](/img/structure/B14327611.png)
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that features a unique combination of an azetidinone ring and an isoindole-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the formation of the azetidinone ring followed by its attachment to the isoindole-dione structure. One common method involves the use of rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it can form covalent adducts with membrane-bound bacterial transpeptidases, inhibiting their function and leading to cell lysis . The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-4-Oxo-2-azetidinyl acetate
- N-(3-chloro-2-oxo-4-oxoazetidin-1-yl)acetamides
- 4-oxoazetidin-2-yl acetate
Uniqueness
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an azetidinone ring and an isoindole-dione structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds.
Propriétés
Numéro CAS |
104160-47-6 |
|---|---|
Formule moléculaire |
C11H8N2O4 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
2-(4-oxoazetidin-2-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-8-5-9(12-8)17-13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,9H,5H2,(H,12,14) |
Clé InChI |
FZXSYJQTTAOJDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

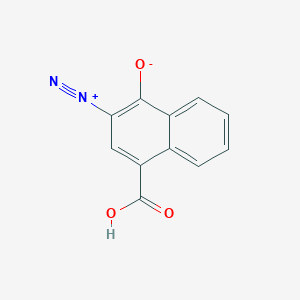
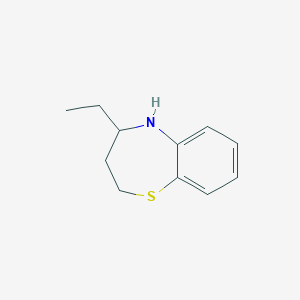


![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
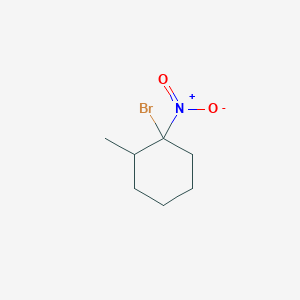

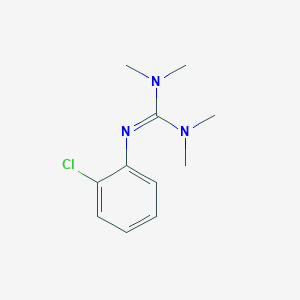
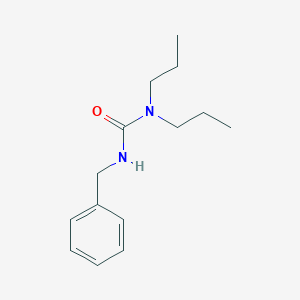
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
